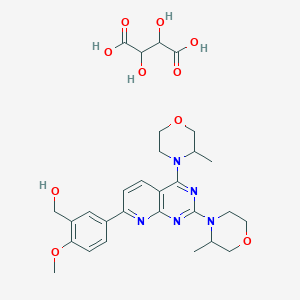
AZD8055 D(-)-Tartaric Acid
Übersicht
Beschreibung
AZD8055 is a potent, selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), with an IC₅₀ value of 0.8 nM . It is very specific with 1,000-fold selectivity for mTOR over all PI3K isoforms and exhibits no activity against a panel of 260 kinases at concentrations up to 10 µM .
Synthesis Analysis
AZD8055 has been shown to inhibit protein synthesis in mouse embryonic fibroblasts and hepatocellular carcinoma HepG2 cells . Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) were activated during the early phase of mTORC1/2 inhibition by AZD8055 treatment .Molecular Structure Analysis
The chemical formula of AZD8055 is C₂₅H₃₁N₅O₄ . Homology models and structure-activity relationship data suggest that AZD8055 binds to the ATP binding cleft of mTOR kinase in an analogous manner to that seen for LY294002 in PI3Kγ .Chemical Reactions Analysis
Enzymatic reactions carried out using 40 to 200 μmol/L of ATP resulted in a linear increase in the IC₅₀, indicating that AZD8055 binds competitively with ATP . Covalent conjugation of AZD8055 with unsaturated fatty acids has been reported for the development of mTOR nanoblockers .Physical And Chemical Properties Analysis
The molecular weight of AZD8055 is 465.54 . The CAS Number is 1009298-09-2 .Wissenschaftliche Forschungsanwendungen
Enantioseparation in Liquid Chromatography
Tartaric acid derivatives, including AZD8055 D(-)-Tartaric Acid, are used as chiral sources for enantioseparation in liquid chromatography. The synthesis of new chiral stationary phases utilizing tartaric acid derivatives has shown that the conformational change of one of the three optically active centers of the chiral selector can significantly affect its enantioselectivity for specific compounds (Lindner & Hirschböck, 1984).
Use in Dermatology
Although not directly related to this compound, azelaic acid, a different compound, demonstrates the diversity of applications in the field of dermatology. Azelaic acid is used for treating various skin conditions due to its anti-inflammatory and antioxidant properties. It's effective in treating conditions like papulopustular rosacea and acne vulgaris among others (Searle, Ali, & Al‐Niaimi, 2020).
Mevalonate Kinase Deficiency
Mevalonate kinase deficiency, which can cause a variety of symptoms, is a condition that has been studied in connection with compounds similar to this compound. A systematic review of patients with this deficiency indicated a spectrum of disease, highlighting the need for considering this condition in patients with specific neurologic symptoms (Simon et al., 2004).
Environmental Toxicity of Azole Compounds
Azole compounds, which share some structural similarities with this compound, demonstrate significant environmental toxicity, particularly to aquatic organisms like fish. These compounds are widely used as fungicides and in personal care products, raising concerns about their impact on aquatic life (Bhagat et al., 2021).
Wirkmechanismus
Safety and Hazards
AZD8055 has been used in trials studying the treatment of cancer, lymphomas, solid tumors, malignant glioma, and brainstem glioma, among others . The most frequent adverse events assessed to be related to AZD8055 were increased alanine aminotransferase (22%), increased aspartate aminotransferase (22%) and fatigue (16%) .
Zukünftige Richtungen
AZD8055 has shown potential in inhibiting glycolysis and reducing glucose consumption more strongly than rapamycin . It also displayed cell-specific metabolic effects on breast cancer cells, a finding that deserves further study . These findings help fill the knowledge gap concerning dual mTORC1/2 inhibitors and provide a theoretical basis for their development .
Eigenschaften
IUPAC Name |
[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.C4H6O6/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2;5-1(3(7)8)2(6)4(9)10/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJRCPSPZYINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


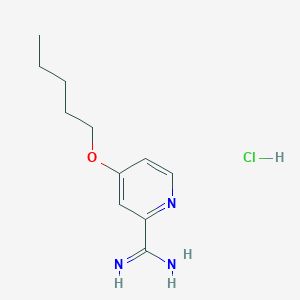
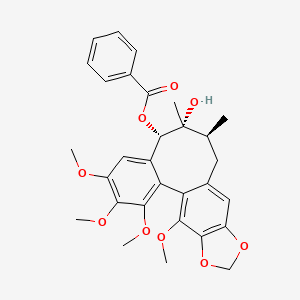
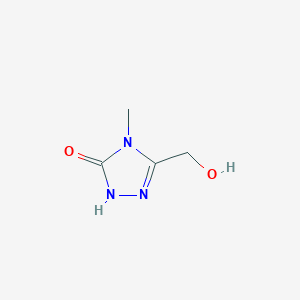

![[(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B3026906.png)
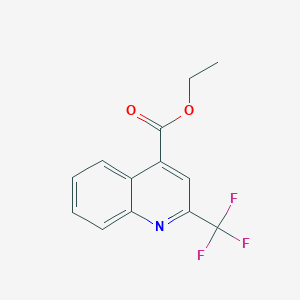

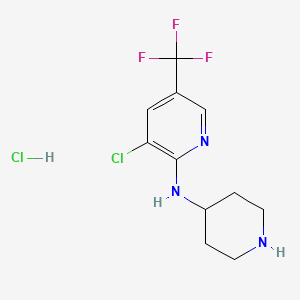
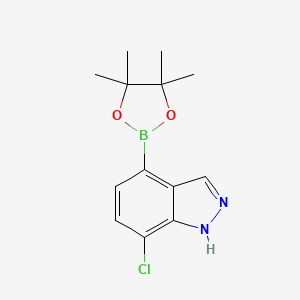
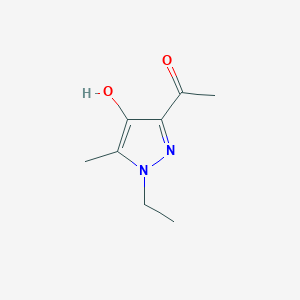
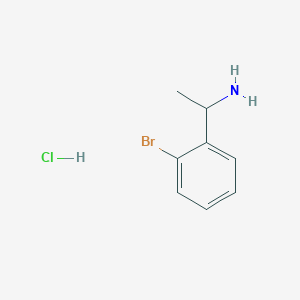
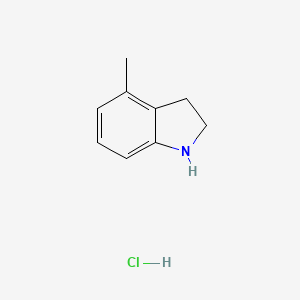
![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride](/img/structure/B3026922.png)

